molecular formula C8H2F2N2OS B2566286 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile CAS No. 1260754-29-7

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

Cat. No. B2566286
CAS RN: 1260754-29-7
M. Wt: 212.17
InChI Key: IFPFEXSXBQTQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The presence of extra fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This introduces better electron affinity and further lowers the band gap of the semiconducting materials .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Fluorescent Chemosensors for pH and Metal Cations Detection

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile derivatives have been explored for their potential as fluorescent chemosensors due to their unique photophysical properties. These compounds can be designed to exhibit aggregation-induced emission (AIE) characteristics, making them suitable for sensitive and selective detection applications. For instance, a benzothiazole-based AIEgen has demonstrated significant potential in physiological pH sensing, showing reversible acid/base-switched emission transitions ideal for detecting pH fluctuations in biological samples and neutral water samples (Li et al., 2018). Additionally, certain benzothiazole derivatives are applicable as fluorescent probes for sensing specific metal cations, showcasing high sensitivity and selectivity, attributed to the high acidity of the fluorophenol moiety in their structure (Tanaka et al., 2001).

Building Blocks in Heterocyclic Synthesis

Benzothiazole-2-carbonitriles serve as versatile intermediates in the synthesis of complex heterocyclic structures. These compounds can undergo various chemical transformations, leading to the formation of novel benzothiazolyl-1,2,3-triazole amines and thiadiazole derivatives. Such reactions expand the toolkit for synthesizing heterocyclic compounds with potential applications in drug discovery and materials science (Badahdah, 2008).

Synthesis of Benzo[b]carbazoloquinones

In organic synthesis, 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile derivatives can be utilized as precursors in the synthesis of benzo[b]carbazoloquinones, a class of compounds with significant chemical and biological interest. Through strategic reactions such as palladium and copper-catalyzed couplings, these derivatives can be transformed into complex quinone structures, showcasing the versatility of benzothiazole derivatives in facilitating the synthesis of high-value chemical entities (Echavarren et al., 1997).

Aggregation-Induced Emission Enhancement

The phenomenon of aggregation-induced emission enhancement (AIEE) is crucial in the development of new fluorescent materials. Benzothiazole derivatives, including those related to 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile, exhibit AIEE, which is essential for applications in sensing, imaging, and light-emitting devices. These compounds show enhanced emission in the aggregated state, attributed to restricted intramolecular motion and facilitated intramolecular proton transfer, making them valuable for the development of advanced optical materials (Qian et al., 2007).

properties

IUPAC Name

5,7-difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2OS/c9-3-1-4-8(6(10)7(3)13)14-5(2-11)12-4/h1,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFEXSXBQTQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)O)F)SC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

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